Tazemetostat

Vue d'ensemble

Description

Tazemetostat, also known as EPZ-6438, is an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2 . It is used for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection . It is also used to treat epithelioid sarcoma and a type of non-Hodgkin lymphoma (NHL), follicular lymphoma .

Synthesis Analysis

The synthesis of Tazemetostat Hydrobromide is carried out using 2-methyl-3-nitrobenzoic acid as a raw material by chemical reaction .Molecular Structure Analysis

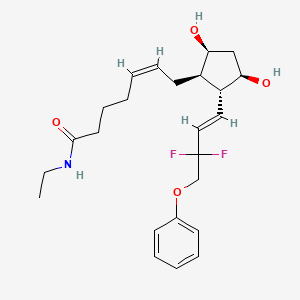

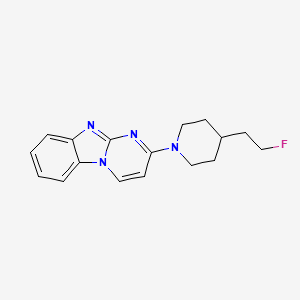

Tazemetostat has a molecular formula of C34H44N4O4 and a molecular weight of 572.750 g/mol . The IUPAC name is N - [ (4,6-dimethyl-2-oxo-1 H -pyridin-3-yl)methyl]-3- [ethyl (oxan-4-yl)amino]-2-methyl-5- [4- (morpholin-4-ylmethyl)phenyl]benzamide .Chemical Reactions Analysis

Tazemetostat is a methyltransferase inhibitor. It inhibits the activity of both wild-type and mutated forms of EZH2 .Physical And Chemical Properties Analysis

Tazemetostat has a molecular weight of 572.740 g/mol . It is soluble in DMSO .Applications De Recherche Scientifique

Treatment of Epithelioid Sarcoma

Tazemetostat, marketed under the trade name TAZVERIK, is approved for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection . This approval was granted by the Food and Drug Administration (FDA) on January 23, 2020 .

Treatment of B-cell Non-Hodgkin Lymphoma

Tazemetostat has shown promise in the treatment of relapsed or refractory B-cell non-Hodgkin lymphoma . It is a first-in-class selective inhibitor of EZH2, a protein that when mutated or aberrated can lead to oncogenic transformation and a proliferative dependency on EZH2 activity .

Treatment of Advanced Solid Tumours

In addition to B-cell non-Hodgkin lymphoma, Tazemetostat has also been studied for its potential in treating advanced solid tumours . The drug was administered orally in a first-in-human, open-label, phase 1 study, showing promising results .

Research in Racial and Ethnic Minority Patients

The FDA has requested a final report containing data from clinical trials, post-marketing reports, compassionate use/expanded access program, real-world evidence, and other sources to further characterize the safety and efficacy of Tazemetostat among U.S. racial and ethnic minority patients with follicular lymphoma .

Treatment of Locally Advanced or Metastatic Epithelioid Sarcoma

In a cohort of 62 patients with locally advanced or metastatic epithelioid sarcoma, Tazemetostat was associated with promising and durable clinical activity .

Mécanisme D'action

Target of Action

Tazemetostat is a potent selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator that plays a crucial role in gene expression and cell differentiation .

Mode of Action

Tazemetostat works by competing with the S-adenosylmethionine (SAM) cofactor to inhibit the activity of EZH2 . This results in the reduction of trimethylated lysine 27 of histone 3 (H3K27me3), a marker of gene repression . By inhibiting EZH2, Tazemetostat prevents hyper-trimethylation of histones and inhibits cancer cell de-differentiation .

Biochemical Pathways

The inhibition of EZH2 by Tazemetostat affects the biochemical pathways involved in gene expression and cell differentiation . EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression . By reducing the levels of H3K27me3, Tazemetostat alters the epigenetic landscape of the cell, affecting the expression of genes involved in cell proliferation and survival .

Pharmacokinetics

Tazemetostat is orally bioavailable and characterized by rapid absorption and dose-proportional exposure . It is metabolized by CYP3A in the liver to three major inactive metabolites (M1, M3, and M5), has a short half-life, and is mainly excreted in feces .

Result of Action

The molecular effect of Tazemetostat’s action is the reduction of H3K27me3 levels, leading to changes in gene expression . On a cellular level, this results in the inhibition of cancer cell de-differentiation and proliferation . Tazemetostat has shown to induce objective responses in patients with either EZH2 wild-type or mutant B-cell lymphoma, including both GCB and non-GCB sub-types of Diffuse Large B-cell Lymphomas (DLBCL) .

Action Environment

The action, efficacy, and stability of Tazemetostat can be influenced by various environmental factors. For instance, drug-drug interactions have been observed with moderate CYP3A inhibitors such as fluconazole, leading the FDA to recommend a 50% dose reduction . Furthermore, the bioavailability and distribution of Tazemetostat can be affected by factors such as food intake and the use of gastric acid reducing agents .

Safety and Hazards

Tazemetostat is associated with a moderate rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice . It can cause fetal harm if administered to a pregnant woman . It is also associated with an increased risk for development of secondary malignancies, including myelodysplastic syndrome, acute myeloid leukemia, and T-cell lymphoblastic lymphoma .

Orientations Futures

Future studies should examine the concomitant use of tazemetostat with agents commonly used in the treatment of patients with follicular lymphoma . There is also interest in the role of EZH2 as an oncogenic driver for follicular lymphoma, and the potential for tazemetostat to be used in earlier lines of treatment or in combination with other active agents .

Propriétés

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSAUGJQHDYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025831 | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |

| Record name | Tazemetostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tazemetostat | |

CAS RN |

1403254-99-8 | |

| Record name | Tazemetostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazemetostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazemetostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)